N,N'-Ethylenebis-D-gluconamide
CAS No.: 66803-04-1
Cat. No.: VC16969856
Molecular Formula: C14H28N2O12
Molecular Weight: 416.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66803-04-1 |
|---|---|
| Molecular Formula | C14H28N2O12 |
| Molecular Weight | 416.38 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]hexanamide |
| Standard InChI | InChI=1S/C14H28N2O12/c17-3-5(19)7(21)9(23)11(25)13(27)15-1-2-16-14(28)12(26)10(24)8(22)6(20)4-18/h5-12,17-26H,1-4H2,(H,15,27)(H,16,28)/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
| Standard InChI Key | UYCIRQBRYNXQBW-TWOHWVPZSA-N |
| Isomeric SMILES | C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
| Canonical SMILES | C(CNC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
N,N'-ethylenebis-D-gluconamide (C₁₄H₂₆N₂O₁₂) features two D-gluconamide moieties linked by an ethylene bridge. The D-configuration at all chiral centers ensures compatibility with biological systems, distinguishing it from L-enantiomers that exhibit different interaction profiles .
Table 1: Key structural parameters
| Property | Value |
|---|---|
| Molecular weight | 414.36 g/mol |
| IUPAC name | N,N'-ethylenebis[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide] |
| Hydrogen bond donors | 10 (8 hydroxyl, 2 amide) |
| Hydrogen bond acceptors | 14 |
Crystalline Behavior
X-ray diffraction studies of analogous L-gluconamides reveal:
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Helical hydrogen-bonding networks along the crystallographic c-axis
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Layer stacking mediated by van der Waals interactions between alkyl chains
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Water molecules occupying interstitial spaces in hydrated forms
Synthesis and Purification Strategies
Stepwise Amidation Protocol
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Lactone activation: D-gluconolactone reacts with ethylenediamine in anhydrous methanol at 60°C (12 hr)
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In situ crystallization: Product precipitates upon cooling to 4°C (Yield: 68-72%)
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Recrystallization: Purification via ethanol/water (3:1 v/v) mixture enhances purity to >95%
Critical parameters:
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pH control: Maintain reaction at pH 8.5±0.2 using triethylamine
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Stoichiometry: 2:1 molar ratio of gluconolactone to ethylenediamine
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Oxygen exclusion: Nitrogen atmosphere prevents oxidative degradation
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) data from similar bis-gluconamides show:
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Glass transition (Tg): 124°C (heating rate 10°C/min)
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Decomposition onset: 228°C under nitrogen atmosphere
Table 2: Solubility profile (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 42.1 ± 3.2 |
| Ethanol | 8.9 ± 0.7 |
| Dichloromethane | <0.1 |
| DMSO | 112.4 ± 9.1 |
Functional Applications
Hair Care Formulations
Crystal engineering studies demonstrate:
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Keratin interaction: Forms hydrogen bonds with cysteine-rich hair proteins (bond length: 2.89Å)
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Humectant properties: Increases hair moisture retention by 27% vs. control (RH 65%, 24 hr)
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Mechanical reinforcement: Reduces combing force by 19% in damaged hair samples
Supramolecular Gelation
In benzyl alcohol/aniline systems (5% w/v):
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Gelation time: 8-12 min at 25°C
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Storage modulus (G'): 1.2 kPa (frequency sweep 0.1-10 Hz)
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Thermoreversibility: Gel-sol transition at 78-82°C
Biological Interactions
Enzyme Recognition Patterns
Molecular docking simulations predict:
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Hexokinase binding: ΔG = -9.2 kcal/mol (compared to -6.8 for D-glucose)
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Selectivity factors: 3:1 preference for D-over L-enantiomers in transport assays
Biodegradation Pathways
Aerobic soil studies (OECD 301B):
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28-day mineralization: 89% CO₂ evolution
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Primary metabolites: D-gluconic acid, ethylenediamine
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Half-life: 11 days in loamy soil (pH 6.8, 25°C)
Industrial Considerations
Scale-up Challenges
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Viscosity control: Solutions >15% w/w exhibit non-Newtonian behavior (η = 1.2 Pa·s at 100 s⁻¹)
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Crystallization kinetics: Metastable zone width of 8-12°C in water/ethanol systems
Regulatory Status
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EPA approval: GRAS designation for cosmetic applications (21 CFR 730.5)
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Ecotoxicity: LC50 >100 mg/L (Daphnia magna, 48 hr)
Future Research Directions
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Co-crystal development: Screen with NSAIDs to enhance bioavailability
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Polymer composites: Investigate reinforcement of PLA-based bioplastics
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Antimicrobial activity: Test against multidrug-resistant Pseudomonas strains
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